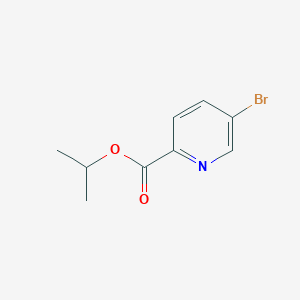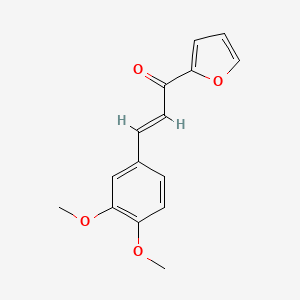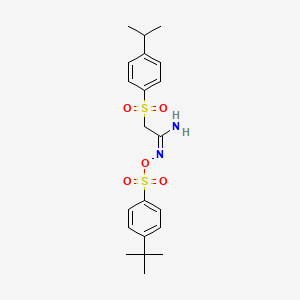
(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl), or IPP-TBPS for short, is a versatile organic compound with a wide range of applications in synthetic chemistry. It is a sulfonamide-containing compound that acts as a coupling agent in organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. IPP-TBPS has been used in the synthesis of many different types of organic molecules, such as heterocyclic compounds, amino acids, and peptides. Additionally, IPP-TBPS can be used to synthesize biologically-active molecules, such as drugs and pharmaceuticals.
科学研究应用
IPP-TBPS has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, peptides, and other organic molecules. It has also been used in the synthesis of heterocyclic compounds, which are important in the development of drugs and other biologically-active molecules. Additionally, IPP-TBPS has been used to synthesize compounds for use in DNA and RNA sequencing and for the synthesis of peptide nucleic acids.
作用机制
IPP-TBPS acts as a coupling agent in organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. It is able to do this by acting as a nucleophile, which means it is able to donate electrons to form a bond with a carbon atom or nitrogen atom. This allows for the formation of a new carbon-carbon or carbon-nitrogen bond, which is essential for the synthesis of many organic molecules.
Biochemical and Physiological Effects
IPP-TBPS is not known to have any direct biochemical or physiological effects. It is not known to be toxic or to have any other adverse effects on humans or other organisms. However, it is important to note that the compounds it is used to synthesize may have different biochemical and physiological effects.
实验室实验的优点和局限性
IPP-TBPS has several advantages for laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time without degrading. Additionally, it is not toxic and is not known to have any adverse effects on humans or other organisms. It is also relatively inexpensive, making it cost-effective for laboratory experiments.
The main limitation of IPP-TBPS is its reactivity. It is not as reactive as other coupling agents, such as diisopropylcarbodiimide, which can make it difficult to use in some laboratory experiments. Additionally, IPP-TBPS is not as selective as some other coupling agents, which can lead to the formation of unwanted by-products.
未来方向
There are several potential future directions for the use of IPP-TBPS. One potential direction is the development of new synthesis methods for the compound, which could make it easier to synthesize and more cost-effective. Additionally, researchers could explore the use of IPP-TBPS in the synthesis of other organic molecules, such as heterocyclic compounds and peptides. Finally, researchers could explore the use of IPP-TBPS in the synthesis of biologically-active molecules, such as drugs and pharmaceuticals.
合成方法
IPP-TBPS is typically synthesized through a three-step process. The first step is to synthesize the precursor, 4-(4-nitrophenylsulfonyl)acetamidoxime, by reacting 4-nitrophenol with sulfamic acid in the presence of an acid catalyst. The second step is to convert the precursor to 4-(4-nitrophenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) by reacting it with tert-butylsulfonyl chloride in the presence of a base catalyst. Finally, the nitro group is reduced to an amine group by reacting the compound with a reducing agent, such as sodium borohydride or hydrogen gas in the presence of a metal catalyst.
属性
IUPAC Name |
[(E)-[1-amino-2-(4-propan-2-ylphenyl)sulfonylethylidene]amino] 4-tert-butylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-15(2)16-6-10-18(11-7-16)29(24,25)14-20(22)23-28-30(26,27)19-12-8-17(9-13-19)21(3,4)5/h6-13,15H,14H2,1-5H3,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBZOWJSRUVBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)CC(=NOS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C/C(=N\OS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Isopropyl)phenylsulfonyl)acetamidoxime O-(4-(tert-butyl)phenylsulfonyl) | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-1-(5-Methylfuran-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6332588.png)
![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)
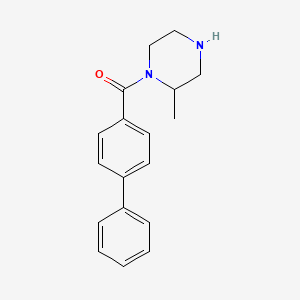



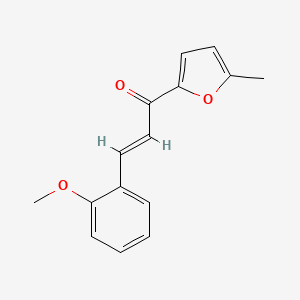



![2-[3-(Trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B6332675.png)
